molecular formula C15H19N3O4S B4963979 4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B4963979
M. Wt: 337.4 g/mol
InChI Key: RLVPXWXJGRMOSE-UHFFFAOYSA-N
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Description

4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a quinoxalinone core, and a methanesulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting with the preparation of the piperidine and quinoxalinone intermediates. Common synthetic routes include:

    Formation of Piperidine Intermediate: The piperidine ring is often synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Quinoxalinone Core Formation: The quinoxalinone core can be synthesized via condensation reactions between o-phenylenediamine and diketones.

    Coupling Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Signal Transduction Pathways: Affecting cellular signaling pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one shares similarities with other compounds containing piperidine and quinoxalinone moieties, such as:
    • 4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-thione
    • 4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Biological Activity

4-(1-Methanesulfonylpiperidine-4-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H20N2O3SC_{15}H_{20}N_2O_3S and has a molecular weight of approximately 304.39 g/mol. Its structure consists of a tetrahydroquinoxalin core substituted with a methanesulfonylpiperidine group.

PropertyValue
Molecular FormulaC15H20N2O3SC_{15}H_{20}N_2O_3S
Molecular Weight304.39 g/mol
SolubilitySoluble in DMSO
Purity≥ 98% (HPLC)

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Some studies have shown that compounds similar to this structure possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the methanesulfonyl group may enhance these effects by increasing solubility and bioavailability .
  • Cytotoxicity : Preliminary cytotoxic assays suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Neuroprotective Effects : There is emerging evidence that derivatives of tetrahydroquinoxalines can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in signaling pathways related to inflammation and cell survival.

Case Study 1: Anticancer Activity

In a study published in Cancer Letters, researchers investigated the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of related compounds on neuronal cell lines subjected to oxidative stress. The findings suggested that treatment with tetrahydroquinoxaline derivatives significantly reduced markers of oxidative damage and improved cell survival rates .

Properties

IUPAC Name

4-(1-methylsulfonylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-23(21,22)17-8-6-11(7-9-17)15(20)18-10-14(19)16-12-4-2-3-5-13(12)18/h2-5,11H,6-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVPXWXJGRMOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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